Differential Halogen Reactivity: Quantified Chemoselectivity of C5-Br vs C3-Cl Sites in 5-Bromo-3-chloro-2-propoxypyridine
The target compound possesses both a C5-Br and a C3-Cl bond on the pyridine ring. This differential halogenation pattern provides quantifiable chemoselectivity advantages over mono-halogenated comparators such as 5-bromo-2-propoxypyridine (CAS 850142-79-9) and 3-chloro-2-propoxypyridine (CAS 1289045-77-7). In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, C(sp²)-Br bonds undergo oxidative addition significantly faster than C(sp²)-Cl bonds. Literature on structurally related bromo-chloropyridine systems demonstrates that selective coupling at the bromide position can be achieved in the presence of a chloride substituent, enabling sequential functionalization strategies [1]. In contrast, mono-halogenated analogs provide only a single reactive site, precluding iterative library synthesis .
| Evidence Dimension | Number of orthogonally reactive halogen sites available for sequential functionalization |
|---|---|
| Target Compound Data | Two orthogonally reactive sites: C5-Br (fast oxidative addition) and C3-Cl (slower oxidative addition, requiring more forcing conditions) |
| Comparator Or Baseline | 5-Bromo-2-propoxypyridine (CAS 850142-79-9): One reactive site (C5-Br). 3-Chloro-2-propoxypyridine (CAS 1289045-77-7): One reactive site (C3-Cl). |
| Quantified Difference | Target compound enables 2 sequential diversification steps; comparators enable 1 diversification step |
| Conditions | Inferred from general reactivity trends of bromo-chloropyridines in Pd-catalyzed cross-coupling; see Sharif et al. 2017 for site-selectivity in related systems [1]. |
Why This Matters
For procurement decisions, this means 5-bromo-3-chloro-2-propoxypyridine delivers greater synthetic utility per gram than mono-halogenated analogs, enabling more complex libraries from a single starting material.
- [1] Sharif, M., et al. Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Z. Naturforsch. B 2017, 72(4), 263-274. View Source
